Bienvenue dans la boutique en ligne BenchChem!

Ketorolac

Postoperative pain Analgesic efficacy NNT

Ketorolac (CAS 74103-06-3) is a non-selective COX inhibitor with a unique pharmacological profile that precludes generic NSAID interchange. It demonstrates the highest COX-1 selectivity (IC50 20 nM) among common NSAIDs, enabling precise dissection of COX-1 vs. COX-2 pathways. Complete bioavailability (80–100%) and rapid absorption (tmax 0.8–0.9 h) ensure reproducible systemic exposure for acute pain models. For ophthalmic R&D, pH-dependent corneal penetration (optimal at pH 5.5–6.6) makes it ideal for transcorneal delivery studies. The racemic mixture of active (S)- and inactive (R)-enantiomers also supports stereoselective pharmacology. Choose ≥98% purity to guarantee experimental consistency.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 74103-06-3
Cat. No. B1673617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetorolac
CAS74103-06-3
SynonymsKetorolac, Toradol, Acular, Sprix, Macril, Acuvail, Lixidol
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
InChIInChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)
InChIKeyOZWKMVRBQXNZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.13e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ketorolac (CAS 74103-06-3) for Scientific Procurement: Compound Overview and Research-Grade Specifications


Ketorolac (CAS 74103-06-3) is a pyrrolizine carboxylic acid derivative and nonsteroidal anti-inflammatory drug (NSAID) structurally related to tolmetin and indomethacin [1]. It is a non-selective cyclooxygenase (COX) inhibitor with IC50 values of 20 nM for both COX-1 and COX-2 in vitro [2]. Ketorolac is a racemic mixture containing active (S)-ketorolac and inactive (R)-ketorolac enantiomers, with the S-form possessing analgesic activity . Unlike most NSAIDs used primarily for anti-inflammatory indications, ketorolac is distinguished by its potent analgesic profile and is available in parenteral (intravenous, intramuscular), oral, and ophthalmic formulations [3].

Why Generic Substitution of Ketorolac Fails: Procurement-Driven Differentiation from Ibuprofen, Diclofenac, and Other NSAIDs


Generic substitution among NSAIDs is scientifically unsound for procurement decisions requiring ketorolac specifically. First, ketorolac exhibits substantially greater COX-1 selectivity compared to ibuprofen and naproxen, with a rank order of COX-1 selectivity: ketorolac > indomethacin > ketoprofen > aspirin > naproxen > ibuprofen [1]. This differential selectivity directly impacts the gastrointestinal and renal safety profile. Second, ketorolac's pharmacokinetic profile includes complete systemic bioavailability (80-100%) with absorption half-life of 3.8 minutes following oral or intramuscular administration, enabling rapid onset that is formulation-dependent [2]. Third, the compound's pH-dependent solubility and partition coefficient require specific formulation considerations, particularly for ophthalmic applications where optimal corneal penetration is achieved at pH 5.5-6.6 rather than physiological pH 7.4 [3]. These quantifiable differences in molecular pharmacology, pharmacokinetics, and physicochemical properties establish that ketorolac is not functionally interchangeable with other NSAID compounds in research or development settings.

Ketorolac Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Selection


Analgesic Efficacy: Ketorolac vs. Morphine, Ibuprofen, and Diclofenac Based on NNT Values

In the Oxford League Table of Analgesic Efficacy, oral ketorolac 20 mg demonstrates an NNT (number needed to treat) of 1.8 (95% CI 1.4-2.5), equivalent to ibuprofen 800 mg (NNT 1.6, 95% CI 1.3-2.2) and intramuscular morphine 10 mg (NNT 2.9, 95% CI 2.6-3.6) [1]. Oral ketorolac 10 mg shows an NNT of 2.6 (95% CI 2.3-3.1), while intramuscular ketorolac 60 mg has an NNT of 1.8 (95% CI 1.5-2.3) [2]. Notably, 30 mg intramuscular ketorolac yields an NNT of 3.4 (95% CI 2.5-4.9), indicating dose-dependent efficacy [3]. Against placebo, intravenous ketorolac demonstrates a risk ratio of 2.81 (95% CI 1.80-4.37) for achieving at least 50% pain relief over 4 hours, with an NNTB of 2.4 (95% CI 1.8-3.7) [4]. In a randomized controlled trial of 198 adults with acute nonradicular low back pain, ibuprofen 600 mg, ketorolac 10 mg, and diclofenac 50 mg (all administered every 8 hours) showed no significant difference in primary outcome of overall clinical improvement at 5 days, though secondary outcomes favored ketorolac [5].

Postoperative pain Analgesic efficacy NNT NSAID comparison

COX Selectivity: Ketorolac COX-1 Preference Compared to Ibuprofen and Naproxen

Ketorolac exhibits the highest COX-1 selectivity among commonly used NSAIDs, with a rank order of COX-1 selectivity as follows: ketorolac > indomethacin > ketoprofen > aspirin > naproxen > ibuprofen [1]. In vitro, ketorolac demonstrates IC50 values of 20 nM for both COX-1 and COX-2, indicating non-selective inhibition at the enzymatic level, but in vivo selectivity assessments confirm preferential COX-1 inhibition [2]. This high COX-1 selectivity is mechanistically linked to increased gastrointestinal adverse event risk, with clinical data showing gastrointestinal ulceration rates of 1-3% and bleeding rates of 1-2% with prolonged use [3]. A large postmarketing observational study involving approximately 10,000 patients demonstrated that the risk of clinically serious gastrointestinal bleeding is dose-dependent [4].

COX-1 selectivity COX-2 inhibition NSAID pharmacology Gastrointestinal safety

Pharmacokinetic Differentiation: Ketorolac Absorption and Bioavailability vs. Class Average

Ketorolac demonstrates complete systemic bioavailability (80-100%) following oral and intramuscular administration, with an absorption half-life of 3.8 minutes [1]. In a three-way crossover study of 15 healthy volunteers receiving single 10 mg doses, peak plasma concentrations of approximately 0.8 μg/mL were attained at tmax of 0.8 hours (IM) and 0.9 hours (oral) [2]. The mean plasma elimination half-life in humans is 5-6 hours, moderate compared with other NSAIDs [3]. The drug is extensively protein-bound (greater than 99%) with a small volume of distribution (Vd beta 15 L, or 0.11-0.25 L/kg), indicating limited extravascular distribution [4]. More than 96% of circulating drug-related material is unmetabolized ketorolac, with p-hydroxyketorolac as the only metabolite [5]. Food delays but does not reduce absorption following oral administration [6].

Pharmacokinetics Bioavailability Absorption kinetics Half-life

Ophthalmic Formulation: Ketorolac Corneal Penetration and Pain Reduction vs. Diclofenac

Ketorolac ophthalmic solution demonstrates pH-dependent corneal penetration, with optimal balance of water and lipid solubility achieved at pH 5.5-6.6 rather than physiological pH 7.4 [1]. In a double-blind randomized clinical trial of 342 cataract surgery patients receiving topical anesthesia, ketorolac 0.5% eye drops reduced intraoperative pain scores more effectively than diclofenac 0.1% eye drops [2]. In human corneal sensitivity studies, the decrease in corneal sensitivity with diclofenac is more pronounced and longer lasting than with ketorolac [3]. However, a comparative study of ophthalmic solutions found diclofenac sodium 0.1% and ketorolac tromethamine 0.5% to be equally effective for controlling postoperative inflammation after uncomplicated cataract surgery [4]. Preservative-free diclofenac 0.1% exhibited significantly better postoperative subjective and objective tolerability compared with preserved ketorolac eyedrops [5].

Ophthalmic NSAID Corneal penetration Cataract surgery Intraoperative pain

Opioid-Sparing Effect: Ketorolac Reduction of Opioid Consumption in Postoperative Settings

In a meta-analysis of 13 randomized controlled trials with 782 subjects, single-dose perioperative ketorolac significantly reduced early postoperative pain at rest compared to placebo, with a weighted mean difference of -0.64 (95% CI -1.11 to -0.18) on a 0-10 pain scale [1]. The 60 mg ketorolac dose reduced IV morphine equivalent consumption by -1.64 mg (95% CI -2.90 to -0.37 mg) [2]. The opioid-sparing effect was greater with intramuscular administration compared to intravenous administration, with a mean difference of -2.13 mg (95% CI -4.1 to -0.21 mg) IV morphine equivalent consumption [3]. Postoperative nausea and vomiting were reduced by the 60 mg dose, with an odds ratio of 0.49 (95% CI 0.29-0.81) [4]. Against placebo, intravenous ketorolac extended median time to rescue medication from 104 minutes to 271 minutes (6 studies, 633 participants) [5].

Opioid-sparing Multimodal analgesia Postoperative pain Nausea and vomiting

Ketorolac Optimal Application Scenarios for Scientific Procurement and Preclinical Research


Preclinical Postoperative Pain Model Development and Positive Control Selection

Ketorolac serves as an effective positive control in preclinical postoperative pain models due to its well-characterized analgesic efficacy with NNT values ranging from 1.8 (20 mg oral) to 3.4 (30 mg IM) and dose-dependent opioid-sparing effect of -1.64 mg morphine equivalent reduction with 60 mg dosing [1]. The compound's complete bioavailability (80-100%) and rapid absorption (tmax 0.8-0.9 hours) ensure consistent systemic exposure across experimental subjects [2]. For studies requiring parenteral administration, ketorolac tromethamine salt offers high water solubility (75 mg/mL at 25°C), facilitating intravenous and intramuscular formulation preparation .

Ophthalmic Drug Delivery and Corneal Penetration Research

Ketorolac is particularly valuable for ophthalmic formulation development due to its pH-dependent corneal penetration profile, with optimal permeability achieved at pH 5.5-6.6 rather than physiological pH 7.4 [1]. This property enables researchers to study formulation variables affecting transcorneal drug delivery. In comparative studies, ketorolac 0.5% ophthalmic solution demonstrated superior intraoperative pain reduction compared to diclofenac 0.1% in cataract surgery patients, making it a relevant comparator for novel ophthalmic analgesic candidates [2]. The compound's stability under various stress conditions (acid, alkali, oxidative, thermal) has been characterized via validated HPLC methods, providing robust analytical benchmarks .

COX-1 Selective NSAID as Pharmacological Tool Compound

Ketorolac's high COX-1 selectivity (ranked highest among 6 common NSAIDs: ketorolac > indomethacin > ketoprofen > aspirin > naproxen > ibuprofen) and potent COX inhibition (IC50 20 nM for both COX-1 and COX-2) position it as a valuable pharmacological tool for dissecting COX-1 versus COX-2 mediated pathways [1]. The compound's well-documented gastrointestinal safety profile—with ulceration rates of 1-3% and bleeding rates of 1-2%—provides a baseline for evaluating COX-1-dependent adverse effects in preclinical models [2]. The racemic nature of ketorolac (active S-enantiomer, inactive R-enantiomer) also supports stereoselective pharmacology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketorolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.